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Compound of Interest

Compound Name: L694247

Cat. No.: B1673920 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
L694247 is a potent and selective serotonin receptor agonist, specifically targeting the 5-HT1B

and 5-HT1D receptor subtypes.[1] As a full agonist, it demonstrates similar affinity and

activational potency at both of these receptors.[1] Notably, L694247 exhibits a 20- to 25-fold

greater affinity for the 5-HT1D receptor compared to the 5-HT1A receptor and has negligible

affinity for the 5-HT1E and 5-HT1F receptors.[1] This high selectivity and potency make

L694247 a valuable pharmacological tool for investigating the physiological roles of the 5-HT1B

and 5-HT1D receptors.

Chemical Structure and Properties
IUPAC Name: N-[4-({5-[3-(2-Aminoethyl)-1H-indol-5-yl]-1,2,4-oxadiazol-3-

yl}methyl)phenyl]methanesulfonamide[1]

SMILES: CS(=O)(=O)Nc1ccc(cc1)Cc2nc(on2)c3ccc4c(c3)c(c[nH]4)CCN[1]

Chemical Formula: C₂₀H₂₁N₅O₃S

Molar Mass: 411.48 g/mol [1]

Biological Activity and Signaling Pathway
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L694247 functions as a selective agonist for the 5-HT1B and 5-HT1D serotonin receptors.

These receptors are G protein-coupled receptors (GPCRs) that, upon activation, inhibit the

activity of adenylyl cyclase. This inhibition leads to a decrease in the intracellular concentration

of the second messenger cyclic AMP (cAMP). The signaling cascade is initiated by the binding

of L694247 to the receptor, which promotes the exchange of GDP for GTP on the α-subunit of

the associated Gi/o protein. The activated Gα subunit then dissociates from the βγ-subunits

and inhibits adenylyl cyclase.
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Caption: Signaling pathway of L694247 via 5-HT1B/1D receptor activation.

Quantitative Data
The binding affinities and functional potencies of L694247 at various serotonin receptors have

been determined through radioligand binding assays and functional assays. The data is

summarized in the table below.
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Receptor Binding Affinity (pIC50)
Functional Potency
(pEC50)

5-HT1D 10.03[2][3]

9.1 (inhibition of forskolin-

stimulated adenylyl cyclase)[2],

9.4 (inhibition of K+-evoked

[3H]-5-HT release)[2]

5-HT1B 9.08[2] -

5-HT1A 8.64[2][3] -

5-HT1C 6.42[2][3] -

5-HT2 6.50[2] -

5-HT1E 5.66[2][3] -

5-HT3 Inactive[2] -

Experimental Protocols
Radioligand Binding Assays
Objective: To determine the binding affinity of L694247 for various serotonin receptor subtypes.

Methodology:

Membrane Preparation: Membranes from cells stably expressing the desired human

serotonin receptor subtype (e.g., 5-HT1D, 5-HT1B, 5-HT1A, etc.) are prepared. This typically

involves cell lysis and differential centrifugation to isolate the membrane fraction.

Incubation: A constant concentration of a specific radioligand (e.g., [³H]5-HT or a subtype-

selective radiolabeled antagonist) is incubated with the prepared cell membranes in a

suitable buffer.

Competition Binding: Increasing concentrations of unlabeled L694247 are added to the

incubation mixture to compete with the radioligand for binding to the receptors.
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Separation: After reaching equilibrium, the bound and free radioligand are separated by rapid

filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.

Quantification: The amount of radioactivity trapped on the filters is quantified using liquid

scintillation counting.

Data Analysis: The data are analyzed using non-linear regression to determine the

concentration of L694247 that inhibits 50% of the specific binding of the radioligand (IC50).

The pIC50 value is then calculated as the negative logarithm of the IC50.

Functional Assay: Inhibition of Forskolin-Stimulated
Adenylyl Cyclase
Objective: To determine the functional potency of L694247 as an agonist at the 5-HT1D

receptor.

Methodology:

Cell Culture: Cells expressing the 5-HT1D receptor (e.g., guinea-pig substantia nigra cells)

are cultured under appropriate conditions.[2]

Pre-incubation: The cells are pre-incubated with various concentrations of L694247.

Stimulation: Forskolin, a direct activator of adenylyl cyclase, is added to the cells to stimulate

cAMP production.

Lysis and cAMP Measurement: The cells are lysed, and the intracellular concentration of

cAMP is measured using a competitive binding assay, such as a radioimmunoassay (RIA) or

an enzyme-linked immunosorbent assay (ELISA).

Data Analysis: The concentration of L694247 that produces 50% of the maximal inhibition of

forskolin-stimulated cAMP accumulation (EC50) is determined. The pEC50 value is

calculated as the negative logarithm of the EC50.
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Caption: Workflow for key experiments characterizing L694247.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1673920#what-is-the-chemical-structure-of-l694247]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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